N-(2-hydroxy-2-phenylpropyl)-4-methylthiophene-2-carboxamide
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Overview
Description
N-(2-hydroxy-2-phenylpropyl)-4-methylthiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-phenylpropyl)-4-methylthiophene-2-carboxamide typically involves the reaction of 4-methylthiophene-2-carboxylic acid with 2-hydroxy-2-phenylpropylamine. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) in an anhydrous solvent like tetrahydrofuran (THF) under mild conditions .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-phenylpropyl)-4-methylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(2-hydroxy-2-phenylpropyl)-4-methylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-phenylpropyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-phenylpropyl moiety can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The thiophene ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-phenylpropyl)-2-methoxybenzamide
- 2-hydroxy-2-methylpropiophenone
- 4-hydroxy-2-quinolones
Uniqueness
N-(2-hydroxy-2-phenylpropyl)-4-methylthiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-11-8-13(19-9-11)14(17)16-10-15(2,18)12-6-4-3-5-7-12/h3-9,18H,10H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFWSBINMLYXCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC(C)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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